AVN-492

Description

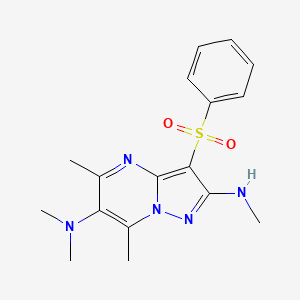

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPEHMSSOEYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AVN-492: A Technical Guide for Researchers

AVN-492 is a highly potent and selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the fields of neuroscience and drug development for cognitive and neurodegenerative disorders. This technical guide provides an in-depth overview of the core mechanism of action of this compound, drawing from key preclinical studies. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Receptor Binding Affinity and Selectivity

This compound demonstrates exceptional affinity and selectivity for the human 5-HT6 receptor. Its binding characteristics have been quantified through competitive radioligand displacement assays.

Quantitative Data: Receptor Affinity

| Receptor | Ligand | Kᵢ (pM) | Kᵢ (nM) | Reference |

| 5-HT6 | This compound | 91 | 0.091 | [1][2][3] |

| 5-HT2B | This compound | - | 170 | [1][2] |

As the data indicates, the affinity of this compound for the 5-HT6 receptor is more than three orders of magnitude higher than for the 5-HT2B receptor, its only other significant target identified in preclinical screens. This high degree of selectivity minimizes the potential for off-target effects.

Experimental Protocol: Competitive Radioligand Displacement Assay

The binding affinity of this compound to the 5-HT6 and 5-HT2B receptors was determined using a competitive displacement assay with [³H]LSD as the radioligand.

-

Cell Lines: HEK293 cells transfected with human recombinant 5-HT6 receptor and CHO-K1 cells transfected with human recombinant 5-HT2B receptor were used.

-

Radioligand: [³H]LSD was used to label the serotonin receptors.

-

Competition: Increasing concentrations of this compound were added to compete with [³H]LSD for binding to the receptors.

-

Detection: The amount of bound radioligand was measured to determine the displacement by this compound.

-

Analysis: The inhibition constant (Kᵢ) was calculated from the concentration of this compound that displaced 50% of the radioligand binding (IC₅₀).

Visualization: this compound Receptor Binding Selectivity

Caption: High selectivity of this compound for the 5-HT6 receptor.

Functional Antagonism at the 5-HT6 Receptor

This compound acts as a functional antagonist, inhibiting the downstream signaling cascade initiated by serotonin binding to the 5-HT6 receptor. This has been demonstrated through in-vitro functional assays measuring cyclic adenosine monophosphate (cAMP) production.

Quantitative Data: Functional Potency

| Receptor | Assay | Agonist | This compound IC₅₀ (nM) | Reference |

| 5-HT6 | cAMP Production Inhibition | 10 nM Serotonin | 2.7 | |

| 5-HT2B | Ca²⁺ Mobilization Blockade | 50 nM αMe-serotonin | 180 |

The IC₅₀ value for inhibiting serotonin-induced cAMP production at the 5-HT6 receptor is significantly lower than that for blocking calcium mobilization at the 5-HT2B receptor, further confirming the selectivity of this compound's functional activity.

Experimental Protocol: In-vitro Functional Assays

5-HT6 Receptor Functional Assay (cAMP Production):

-

Cell Line: HEK293 cells transfected with the human recombinant 5-HT6 receptor were utilized.

-

Stimulation: Cells were stimulated with 10 nM serotonin to induce cAMP production.

-

Inhibition: The ability of this compound to inhibit this serotonin-induced cAMP production was measured at various concentrations.

-

Detection: The levels of cAMP were quantified to determine the inhibitory potency of this compound.

5-HT2B Receptor Functional Assay (Ca²⁺ Mobilization):

-

Cell Line: CHO-K1 cells transfected with the human recombinant 5-HT2B receptor were used.

-

Stimulation: Cells were stimulated with 50 nM α-methylserotonin to induce calcium mobilization.

-

Inhibition: The capacity of this compound to block this agonist-induced calcium mobilization was assessed.

-

Detection: Intracellular calcium levels were measured to determine the blocking potency of this compound.

Visualization: this compound Mechanism of Action at the 5-HT6 Receptor

Caption: this compound antagonizes the 5-HT6 receptor signaling pathway.

In Vitro and In Vivo ADME Profile

This compound exhibits a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile, suggesting good drug-like properties.

Quantitative Data: ADME Parameters

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rodents | High | |

| Brain Permeability | Rodents | Good | |

| Brain-Plasma Ratio (PO admin) | Rats | ~11% | |

| CSF Concentration (10mg/kg PO) | Rats | ~50% of plasma level |

Experimental Protocol: Pharmacokinetic Studies

Pharmacokinetic profiling of this compound was conducted in male CD-1 mice and male Wistar rats.

-

Administration: this compound was administered either intravenously (IV) or orally (PO).

-

Sample Collection: At various time points post-administration, animals were euthanized, and blood, cerebrospinal fluid (CSF), and brain tissue were collected.

-

Extraction: this compound was extracted from the collected samples using acetonitrile.

-

Quantification: The concentration of this compound in the samples was determined.

Behavioral Effects in Preclinical Models

In rodent models, this compound has demonstrated effects consistent with anxiolytic and pro-cognitive properties.

-

Anxiolytic Effects: this compound showed anxiolytic effects in the elevated plus-maze model.

-

Pro-cognitive Effects: It reversed memory deficits induced by scopolamine and MK-801 in the passive avoidance model.

-

Antipsychotic-like Effects: this compound prevented apomorphine-induced disruption of startle pre-pulse inhibition.

-

Obesity: No anti-obesity effect was observed in a murine model.

Clinical Development Status

Preclinical data suggested that this compound was a promising candidate for clinical trials. However, publicly available information from the provided search results regarding the current clinical trial status of this compound is limited. A phase II clinical study was completed for a similar 5-HT6 receptor antagonist, AVN-211, in patients with schizophrenia.

Relevance to Inflammatory Bowel Disease (IBD)

The provided search results do not contain any studies directly investigating the mechanism of action or therapeutic potential of this compound in the context of inflammatory bowel disease. The current understanding of this compound is primarily centered on its effects within the central nervous system.

Conclusion

This compound is a highly selective and potent 5-HT6 receptor antagonist with a well-characterized preclinical profile. Its mechanism of action is centered on the competitive blockade of the 5-HT6 receptor, leading to the inhibition of downstream cAMP signaling. This antagonism has been shown to produce anxiolytic and pro-cognitive effects in animal models. While the preclinical data are robust, further investigation is required to fully elucidate its therapeutic potential in human populations and across different disease indications.

References

AVN-492: A Technical Whitepaper on a Novel Selective 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-492 is a novel and highly selective antagonist of the serotonin 6 (5-HT6) receptor, demonstrating picomolar affinity and exceptional selectivity over other serotonin receptor subtypes and a broad panel of other neurotransmitter receptors.[1][2] Preclinical evaluation has highlighted its potential as a therapeutic agent for cognitive and neurodegenerative disorders, such as Alzheimer's disease and schizophrenia.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological profile, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction

The 5-HT6 receptor, exclusively located within the central nervous system (CNS), has emerged as a significant target for the treatment of cognitive deficits associated with various neurological and psychiatric conditions.[1] Its modulation is believed to influence cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This compound has been developed as a potent and selective tool to probe the therapeutic potential of 5-HT6 receptor antagonism.

Mechanism of Action

This compound functions as a high-affinity antagonist at the 5-HT6 receptor. Its primary mechanism involves blocking the constitutive activity of this receptor and inhibiting the intracellular signaling cascade typically initiated by serotonin binding. The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, this compound is presumed to modulate downstream signaling pathways, ultimately impacting neuronal function and cognitive processes.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a remarkably high affinity for the human 5-HT6 receptor, with a Ki value of 91 pM. Its selectivity is a key attribute, being over three orders of magnitude more selective for the 5-HT6 receptor than for the 5-HT2B receptor, its next closest target.

| Receptor Subtype | Binding Affinity (Ki) |

| 5-HT6 | 91 pM |

| 5-HT2B | 170 nM |

Table 1: In vitro binding affinities of this compound for human serotonin receptors.

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and brain permeability.

| Parameter | Mice (IV, 2 mg/kg) | Rats (PO) |

| Brain/Plasma Ratio (15 min) | 13.2 ± 0.7% | - |

| Brain/Plasma Ratio (60 min) | 9.0 ± 1.5% | ~11% |

| Oral Bioavailability (Fabs%) | - | 47.4 - 55.7% |

Table 2: Pharmacokinetic parameters of this compound in rodents.

Preclinical Efficacy

Preclinical studies have shown that this compound has anxiolytic and cognition-enhancing effects in various rodent models. It has demonstrated efficacy in reversing memory deficits induced by scopolamine and MK-801 in the passive avoidance model and has shown anxiolytic effects in the elevated plus-maze model.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound for serotonin receptors.

-

Method: Competitive displacement of [3H]LSD from membranes of HEK293 cells stably expressing the human recombinant 5-HT6 receptor and CHO-K1 cells expressing the human recombinant 5-HT2B receptor.

-

Data Analysis: Calculation of the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies

-

Objective: To assess the pharmacokinetic profile of this compound in rodents.

-

Animal Models: Male CD-1 mice and male Wistar rats.

-

Drug Administration: Intravenous (IV) or oral (PO) administration of this compound.

-

Sample Collection: Blood, brain, and cerebrospinal fluid (CSF) samples were collected at various time points post-administration.

-

Analysis: this compound concentrations in the collected samples were determined using LC-MS/MS.

Clinical Development

Based on its promising preclinical profile, this compound has advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans.

Conclusion

This compound is a highly potent and selective 5-HT6 receptor antagonist with a favorable preclinical profile, including good oral bioavailability and brain penetration. Its demonstrated efficacy in animal models of cognitive impairment suggests its potential as a therapeutic agent for CNS disorders characterized by cognitive deficits. Further clinical investigation is warranted to establish its safety and efficacy in human populations.

References

The 5-HT6 Receptor Antagonist AVN-492: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-492 is a novel, highly potent, and selective antagonist of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system (CNS).[1][2] Its unique expression pattern in brain regions critical for cognition, such as the cortex and hippocampus, has made the 5-HT6 receptor a compelling target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3][4] This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, preclinical data, and the underlying mechanisms of 5-HT6 receptor signaling.

Introduction to the 5-HT6 Receptor

The 5-HT6 receptor is one of the most recently identified serotonin receptor subtypes. Its exclusive localization within the CNS suggests a specialized role in modulating neuronal activity. The receptor is primarily found on glutamatergic and GABAergic neurons. Blockade of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory. This has led to the development of 5-HT6 receptor antagonists as a promising therapeutic strategy for improving cognitive function.

This compound: Pharmacological Profile

This compound distinguishes itself as a highly specific and potent antagonist of the 5-HT6 receptor. Preclinical evaluations have demonstrated its potential as a therapeutic agent for cognitive and neurodegenerative impairments.

Binding Affinity and Selectivity

This compound exhibits picomolar affinity for the human 5-HT6 receptor. Its selectivity is a key attribute, with a binding affinity for its only other significant target, the 5-HT2B receptor, that is more than three orders of magnitude lower. The compound shows high selectivity against a wide range of other receptors, including other serotonin receptor subtypes, as well as adrenergic, dopaminergic, GABAergic, and histaminergic receptors.

Table 1: Binding Affinity of this compound

| Target Receptor | Binding Affinity (Ki) |

| 5-HT6 | 91 pM |

| 5-HT2B | 170 nM |

Pharmacokinetics and Brain Penetration

Preclinical studies in rodents have shown that this compound has a favorable pharmacokinetic profile, characterized by high oral bioavailability and good permeability across the blood-brain barrier.

Table 2: In Vivo Pharmacokinetic Parameters of this compound

| Species | Route of Administration | Dose | Brain/Plasma Ratio | Time Point |

| Rat | Oral | 1, 3, 10 mg/kg | ~11% | 60 min |

| Mouse | Intravenous (IV) | 2 mg/kg | 13.2 ± 0.7% | 15 min |

| Mouse | Intravenous (IV) | 2 mg/kg | 9.0 ± 1.5% | 60 min |

In rats, the concentration of this compound in the cerebrospinal fluid (CSF) was found to be linearly dependent on the dose, reaching approximately 50% of the plasma concentration at a dose of 10 mg/kg.

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, the receptor can also engage in other signaling pathways, which may be dependent on its subcellular localization.

As an antagonist, this compound blocks the binding of the endogenous ligand serotonin to the 5-HT6 receptor, thereby inhibiting its downstream signaling cascades. This blockade is thought to disinhibit cholinergic and glutamatergic neurons, leading to enhanced neurotransmission and improved cognitive function.

This compound blocks serotonin-induced 5-HT6 receptor signaling.

Preclinical Efficacy

In behavioral models, this compound has demonstrated effects consistent with anxiolytic and cognitive-enhancing properties.

-

Anxiolytic Effects: this compound showed anxiolytic effects in the elevated plus-maze model.

-

Cognitive Enhancement: It was shown to reverse memory deficits induced by scopolamine and MK-801 in the passive avoidance model.

-

Schizophrenia Models: this compound prevented the apomorphine-induced disruption of prepulse inhibition, a model relevant to schizophrenia.

Of note, no anti-obesity effects were observed with this compound in a murine model.

Clinical Development Status

This compound has been advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. The results of these trials will be crucial in determining the future clinical development path for this promising compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is a generalized representation based on standard methodologies.

-

Membrane Preparation: Membranes from cells stably expressing the human recombinant 5-HT6 receptor (e.g., HEK293 cells) are prepared.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.5 mM EDTA, at a pH of 7.4.

-

Incubation: Membranes are incubated with a specific radioligand for the 5-HT6 receptor (e.g., [3H]-LSD) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Production Inhibition

This protocol outlines the method used to determine the functional antagonist activity of this compound at the 5-HT6 receptor.

-

Cell Culture: HEK293 cells stably transfected with the human recombinant 5-HT6 receptor are used.

-

Assay Conditions: Cells are stimulated with a known concentration of serotonin (e.g., 10 nM) to induce cAMP production.

-

Antagonist Treatment: The ability of various concentrations of this compound to inhibit this serotonin-induced cAMP production is measured.

-

cAMP Measurement: Intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF, ELISA).

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the maximal serotonin response (IC50) is calculated to determine its potency as an antagonist.

Conclusion

This compound is a potent and highly selective 5-HT6 receptor antagonist with a promising preclinical profile. Its high affinity for the target receptor, excellent selectivity, favorable pharmacokinetic properties, and efficacy in animal models of cognitive impairment and anxiety highlight its potential as a therapeutic agent for CNS disorders. The progression of this compound into clinical trials is a significant step towards validating the therapeutic utility of 5-HT6 receptor antagonism. Further clinical investigation is required to establish its safety and efficacy in human populations.

References

- 1. This compound, A Novel Highly Selective 5-HT6R Antagonist: Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]

- 4. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]

AVN-492: A Comprehensive Technical Overview of a High-Affinity 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-492 is a novel and potent antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest in the fields of neuroscience and drug development for cognitive and neurodegenerative disorders.[1][2] Its high selectivity and affinity for the 5-HT6 receptor make it a valuable tool for preclinical research and a promising candidate for therapeutic applications. This document provides an in-depth technical guide to the selectivity profile, mechanism of action, and experimental evaluation of this compound.

Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for the human 5-HT6 receptor. Preclinical evaluations have established its high affinity for this primary target, with significantly lower affinity for other serotonin receptor subtypes and a wide range of other neurotransmitter receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) serves as a measure of the drug's affinity for a specific receptor, with lower values indicating higher affinity.

| Receptor | Ligand | Ki (Inhibition Constant) |

| Human 5-HT6 Receptor | This compound | 91 pM |

| Human 5-HT2B Receptor | This compound | 170 nM |

Table 1: Binding affinities of this compound for the human 5-HT6 and 5-HT2B receptors.[1][2][3]

As indicated in Table 1, this compound's affinity for the 5-HT6 receptor is more than three orders of magnitude higher than for the 5-HT2B receptor, highlighting its remarkable selectivity. Further screening has shown that this compound is highly specific against other serotonin receptor subtypes, as well as adrenergic, GABAergic, dopaminergic, and histaminergic receptors.

Mechanism of Action

This compound functions as a direct antagonist at the 5-HT6 receptor. By binding to this receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, serotonin. The 5-HT6 receptor is primarily coupled to the Gs alpha subunit of G proteins, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound effectively inhibits this process.

References

AVN-492 for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-492 is a novel, highly potent, and selective 5-HT6 receptor antagonist that has been investigated for its potential therapeutic role in cognitive and neurodegenerative disorders, including Alzheimer's disease. Preclinical evaluations have demonstrated its high affinity and selectivity for the serotonin 6 (5-HT6) receptor, favorable pharmacokinetic properties, and efficacy in animal models of anxiety and memory impairment.[1] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and visualizing its mechanism of action and experimental workflows. The information presented is intended to serve as a resource for researchers in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound functions as a high-affinity antagonist for the 5-HT6 receptor.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to learning and memory, such as the hippocampus and cortex.[1] Blockade of this receptor is hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are known to be impaired in Alzheimer's disease.[2][3] This modulation is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.

Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing this receptor, this compound is expected to inhibit this signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Receptor Binding Affinity and Potency

| Target | Parameter | Value | Species | Assay | Reference |

| 5-HT6 Receptor | Ki | 91 pM | Human | Competitive displacement of [³H]LSD | |

| 5-HT2B Receptor | Ki | 170 nM | Human | Competitive displacement of [³H]LSD | |

| 5-HT6 Receptor | IC50 (cAMP inhibition) | ~10 nM | Human | cAMP production induced by 10 nM serotonin in HEK293 cells | |

| 5-HT2B Receptor | IC50 (Ca²⁺ mobilization) | ~100 nM | Human | Ca²⁺ mobilization induced by 50 nM αMe-serotonin in CHO-K1 cells |

Note: The affinity of this compound for the 5-HT6 receptor is over three orders of magnitude higher than for the 5-HT2B receptor, demonstrating high selectivity.

Table 2: In Vivo Pharmacokinetics in Rodents

| Species | Administration | Dose | Brain/Plasma Ratio (%) | Time Point | Reference |

| Mouse | IV | 2 mg/kg | 13.2 ± 0.7 | 15 min | |

| Mouse | IV | 2 mg/kg | 9.0 ± 1.5 | 60 min | |

| Rat | PO | 1, 3, 10 mg/kg | ~11 | Not Specified |

Note: this compound demonstrates good brain permeability in rodents. In rats, plasma, brain, and CSF concentrations were found to be dose-dependent.

Table 3: Preclinical Behavioral Studies

| Model | Effect Observed | Deficit-Inducing Agent | Species | Reference |

| Elevated Plus-Maze | Anxiolytic effect | N/A | Rodent | |

| Prepulse Inhibition | Prevents disruption of startle pre-pulse inhibition | Apomorphine | Rodent | |

| Passive Avoidance | Reverses memory deficit | Scopolamine | Rodent | |

| Passive Avoidance | Reverses memory deficit | MK-801 | Rodent |

Note: Specific quantitative results from these behavioral tests are not detailed in the primary publication.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Radioligand Binding Affinity Assay

This protocol determines the binding affinity (Ki) of this compound to serotonin receptors.

-

Objective: To measure the affinity of this compound for 5-HT6 and 5-HT2B receptors by its ability to displace the radiolabeled ligand [³H]LSD.

-

Materials:

-

Cell membranes expressing human recombinant 5-HT6R or 5-HT2BR.

-

Radioligand: [³H]LSD.

-

This compound.

-

Incubation Buffers:

-

5-HT6R: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.

-

5-HT2BR: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2, 0.1% ascorbic acid.

-

-

-

Procedure:

-

Cell membranes were incubated with [³H]LSD and varying concentrations of this compound.

-

Incubation for 5-HT6R was carried out for 120 minutes at 37°C.

-

Incubation for 5-HT2BR was carried out for 60 minutes at 37°C.

-

The reaction was terminated by rapid filtration to separate bound from free radioligand.

-

Radioactivity was quantified using a scintillation counter.

-

The Ki value was calculated from the IC50 value of the competitive displacement curve.

-

In Vitro Potency Assessment

These protocols assess the functional antagonist activity of this compound.

-

5-HT6R - cAMP Production Inhibition:

-

Cell Line: HEK293 cells transfected with human recombinant 5-HT6R.

-

Stimulation: Cells were stimulated with 10 nM serotonin to induce cAMP production.

-

Treatment: Cells were pre-incubated with varying concentrations of this compound.

-

Measurement: cAMP levels were measured using a LANCE™ cAMP Assay kit.

-

Analysis: The IC50 value was determined from the concentration-response curve of cAMP inhibition.

-

-

5-HT2BR - Ca²⁺ Mobilization Blockade:

-

Cell Line: CHO-K1 cells transfected with human recombinant 5-HT2BR.

-

Stimulation: Cells were stimulated with 50 nM αMe-serotonin to induce Ca²⁺ mobilization.

-

Treatment: Cells were pre-incubated with varying concentrations of this compound.

-

Measurement: Intracellular Ca²⁺ levels were measured.

-

Analysis: The IC50 value was determined from the concentration-response curve of Ca²⁺ mobilization blockade.

-

Pharmacokinetic (PK) Profiling in Rodents

This protocol outlines the procedure for determining the PK profile of this compound in mice and rats.

-

Animals: Male CD-1 mice and male Wistar rats.

-

Administration: this compound was administered either intravenously (IV) or orally (PO) in dose-route groups of 3 animals each.

-

Sample Collection:

-

At various time points post-administration, animals were euthanized via CO₂ inhalation.

-

Blood samples were collected via cardiopuncture.

-

For some experiments, cerebrospinal fluid (CSF) was collected from the cisterna magna, and brains were removed.

-

-

Sample Processing and Analysis:

-

Brains were washed with ice-cold saline and homogenized.

-

This compound was extracted from plasma, CSF, and brain homogenates using acetonitrile.

-

Concentrations of this compound were determined by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Behavioral Models

This compound was evaluated in several behavioral paradigms to assess its effects on anxiety and cognition.

-

Passive Avoidance Test: This test assesses learning and memory in response to an aversive stimulus.

-

Objective: To determine if this compound can reverse memory deficits induced by scopolamine (a cholinergic antagonist) or MK-801 (an NMDA receptor antagonist).

-

General Procedure: The apparatus consists of a brightly lit compartment and a dark compartment connected by a door. During training, the animal is placed in the lit compartment. When it enters the dark compartment, it receives a mild foot shock. In the retention test (typically 24 hours later), the animal is placed back in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.

-

This compound Study: this compound was shown to reverse the memory deficits (i.e., reduced latency) caused by scopolamine and MK-801.

-

-

Elevated Plus-Maze (EPM): A standard test for anxiety-like behavior in rodents.

-

Objective: To evaluate the anxiolytic (anxiety-reducing) effects of this compound.

-

General Procedure: The maze is shaped like a plus sign and elevated off the ground. It has two open arms and two arms enclosed by walls. Rodents naturally prefer enclosed spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

-

This compound Study: this compound demonstrated an anxiolytic effect in this model.

-

-

Prepulse Inhibition (PPI) of Acoustic Startle: This test measures sensorimotor gating, a neural process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders.

-

Objective: To assess if this compound can prevent the disruption of PPI caused by the dopamine agonist apomorphine.

-

General Procedure: A weak auditory stimulus (prepulse) is presented shortly before a loud, startle-inducing stimulus (pulse). Normally, the prepulse inhibits the startle response to the pulse. The percentage of inhibition is calculated.

-

This compound Study: this compound was found to prevent the apomorphine-induced disruption of PPI.

-

Clinical Development Status

As of a 2017 publication, this compound was reported to be undergoing Phase I clinical trials. Subsequent public information regarding the progression to Phase II or beyond has not been identified in the searched resources. The current development status is not publicly known.

Conclusion

This compound is a highly selective and potent 5-HT6 receptor antagonist with a promising preclinical profile for the potential treatment of cognitive deficits associated with Alzheimer's disease. Its high affinity for the target receptor, good brain permeability, and efficacy in reversing chemically-induced memory impairments in animal models provide a strong rationale for its investigation. This guide has consolidated the available technical data to support further research and evaluation of this compound and other 5-HT6 receptor antagonists as a therapeutic strategy for neurodegenerative diseases. Further disclosure of clinical trial data is necessary to fully understand its potential in human subjects.

References

- 1. The 5-HT(6) receptor antagonist SB-271046 reverses scopolamine-disrupted consolidation of a passive avoidance task and ameliorates spatial task deficits in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT6 receptor blockade differentially affects scopolamine-induced deficits of working memory, recognition memory and aversive learning in mice | Semantic Scholar [semanticscholar.org]

AVN-492: A Technical Guide to its Preclinical Evaluation in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of AVN-492, a novel and highly selective 5-HT6 receptor antagonist, in animal models of schizophrenia. The document consolidates key findings on its mechanism of action, efficacy in reversing cognitive deficits, and the experimental protocols utilized in its assessment. All quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams.

Core Compound Profile: this compound

This compound is a highly potent and selective antagonist for the serotonin 6 (5-HT6) receptor.[1][2] Its high affinity for this receptor, coupled with excellent oral bioavailability and brain permeability in rodents, has positioned it as a promising therapeutic candidate for cognitive impairments associated with neurodegenerative and psychiatric disorders, including schizophrenia.[1][2][3]

Table 1: Binding Affinity and Selectivity of this compound

| Target Receptor | Binding Affinity (Ki) | Reference |

| 5-HT6 | 91 pM | |

| 5-HT2B | 170 nM |

Note: The binding affinity for the 5-HT6 receptor is over three orders of magnitude higher than for the next closest target, demonstrating high selectivity.

Mechanism of Action: 5-HT6 Receptor Antagonism and mTOR Signaling

The therapeutic potential of this compound in schizophrenia is linked to its antagonism of the 5-HT6 receptor, which is exclusively located in the central nervous system and implicated in cognitive processes. Blockade of 5-HT6 receptors has been shown to improve cognition. One of the key downstream signaling pathways modulated by 5-HT6 receptors is the mammalian target of rapamycin (mTOR) pathway. Activation of 5-HT6 receptors can lead to an increase in mTOR signaling, and this overactivation is associated with cognitive deficits observed in animal models of schizophrenia. By antagonizing the 5-HT6 receptor, this compound is hypothesized to normalize mTOR signaling, thereby alleviating cognitive impairments.

Preclinical Schizophrenia Models and Efficacy of this compound

This compound has been evaluated in rodent models that mimic the cognitive symptoms of schizophrenia. These models often utilize N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine) and phencyclidine (PCP) to induce schizophrenia-like cognitive deficits.

NMDA Receptor Hypofunction Models

The NMDA receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. Administration of non-competitive NMDA receptor antagonists such as MK-801 and PCP in rodents produces behavioral and cognitive abnormalities that resemble symptoms of schizophrenia in humans.

-

MK-801-Induced Model: Acute or repeated administration of MK-801 is used to induce a range of schizophrenia-like symptoms, including cognitive deficits. This compound has been shown to reverse memory deficits induced by MK-801 in behavioral tests.

-

Sub-chronic Phencyclidine (scPCP) Model: This model involves repeated administration of PCP, which is known to cause more persistent schizophrenia-like symptoms, particularly cognitive impairments. This model is considered to have high relevance for assessing novel therapeutics for cognitive impairment in schizophrenia.

Table 2: Efficacy of this compound in Preclinical Schizophrenia Models

| Model | Behavioral Test | Effect of this compound | Reference |

| MK-801-Induced Memory Deficit | Passive Avoidance | Reversal of memory deficit | |

| Apomorphine-Induced PPI Disruption | Prepulse Inhibition (PPI) | Prevention of PPI disruption |

Note: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.

Behavioral Assessment of Cognitive Function

The efficacy of this compound in improving cognitive function is assessed using a variety of behavioral paradigms in rodents. The Novel Object Recognition Test (NORT) and the Morris Water Maze (MWM) are two of the most commonly employed assays.

Novel Object Recognition Test (NORT)

The NORT is a widely used behavioral assay to evaluate learning and memory, specifically recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

-

Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects to allow them to acclimate to the environment.

-

Training/Familiarization (T1): Two identical objects are placed in the arena, and each mouse is allowed to freely explore them for a specific duration (e.g., 10 minutes).

-

Retention Interval: The mouse is returned to its home cage for a defined period, which can range from minutes to hours.

-

Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).

-

Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Morris Water Maze (MWM)

The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory. Rodents are placed in a circular pool of opaque water and must learn to locate a submerged platform using distal visual cues.

-

Apparatus: A large circular pool is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in one of the four quadrants of the pool. The pool is situated in a room with various prominent visual cues.

-

Acquisition Training: Over several consecutive days, animals undergo multiple trials per day. In each trial, the animal is released into the water from one of several starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

Probe Trial: After the training phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, a highly selective 5-HT6 receptor antagonist, holds significant promise for the treatment of cognitive deficits associated with schizophrenia. Its ability to reverse cognitive impairments in relevant animal models, such as the MK-801-induced deficit model, provides a solid rationale for its further development. The proposed mechanism of action, involving the modulation of the mTOR signaling pathway, offers a molecular basis for its pro-cognitive effects.

Future research should focus on further elucidating the downstream effects of this compound on neuronal plasticity and circuit function in the prefrontal cortex and hippocampus. Long-term studies in more complex animal models of schizophrenia will be crucial to fully understand its therapeutic potential. While preclinical findings are encouraging, the translation of these results to clinical efficacy in patients with schizophrenia remains a critical next step. Clinical trials are necessary to determine the optimal dosing, safety, and efficacy of this compound in this patient population.

References

AVN-492: A Technical Guide to a High-Affinity 5-HT6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AVN-492, a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6R). This compound has demonstrated significant potential in preclinical studies for the treatment of cognitive and neurodegenerative disorders. This document details the binding affinity of this compound, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Data Summary

The binding affinity of this compound for its primary target, the human 5-HT6 receptor, and its most significant off-target interaction, the human 5-HT2B receptor, has been determined through competitive radioligand binding assays. The resulting inhibition constants (Ki) are summarized below, highlighting the compound's remarkable selectivity.

| Compound | Target Receptor | Radioligand | Ki Value |

| This compound | 5-HT6R | [³H]LSD | 91 pM[1][2][3] |

| This compound | 5-HT2BR | [³H]LSD | 170 nM[1][2] |

The data clearly indicates that this compound possesses a picomolar affinity for the 5-HT6 receptor, with a selectivity of over 1800-fold against the 5-HT2B receptor. Further screening has shown that this compound is highly specific against a wide range of other receptors, including adrenergic, GABAergic, dopaminergic, and histaminergic subtypes.

Core Signaling Pathway

This compound acts as an antagonist at the 5-HT6 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. In its natural state, the binding of serotonin to the 5-HT6 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this serotonin-induced signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Affinity Assay

This protocol outlines the competitive displacement assay used to determine the binding affinity (Ki) of this compound for the 5-HT6 and 5-HT2B receptors.

Objective: To determine the inhibition constant (Ki) of this compound at human 5-HT6 and 5-HT2B receptors.

Materials:

-

Membrane Preparations: HEK293 cells stably expressing human recombinant 5-HT6R and CHO-K1 cells stably expressing human recombinant 5-HT2BR.

-

Radioligand: [³H]LSD.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer with appropriate supplements.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane homogenates from the respective cell lines are prepared.

-

A constant concentration of [³H]LSD is incubated with the membrane preparations.

-

Increasing concentrations of this compound are added to compete with the radioligand for receptor binding.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of bound radioactivity on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

The IC50 value (concentration of this compound that inhibits 50% of specific [³H]LSD binding) is calculated from the competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

AVN-492: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

AVN-492 is a novel, potent, and highly selective antagonist of the serotonin 6 (5-HT6) receptor, a promising target for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the preclinical development of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visualizations of the 5-HT6 receptor signaling pathways and a representative drug development workflow. All quantitative data are summarized in structured tables for ease of reference. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3-benzenesulfonyl-5,7,N2,N6,N6-pentamethyl-pyrazolo[1,5-a]pyrimidine-2,6-diamine, is a small molecule with favorable drug-like properties. Its chemical structure is depicted below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-benzenesulfonyl-5,7,N2,N6,N6-pentamethyl-pyrazolo[1,5-a]pyrimidine-2,6-diamine |

| Molecular Formula | C₁₇H₂₁N₅O₂S |

| Molecular Weight | 359.45 g/mol [1] |

| CAS Number | 1220646-23-0[1] |

| SMILES | O=S(C1=CC=CC=C1)(C2=C3N(C(C)=C(N(C)C)C(C)=N3)N=C2NC)=O[1] |

A comprehensive summary of the calculated physicochemical properties of this compound is provided in Table 2. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| cLogP | 3.2 | [2] |

| Topological Polar Surface Area (TPSA) | 85.3 Ų | [2] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Aqueous Solubility (pH 7.4) | 0.02 mg/mL |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the human 5-HT6 receptor. Its exceptional affinity and selectivity are key attributes that minimize off-target effects and enhance its therapeutic potential.

Receptor Binding Affinity

The binding affinity of this compound to the 5-HT6 receptor was determined through radioligand displacement assays. The compound exhibits picomolar affinity for the 5-HT6 receptor and significantly lower affinity for other serotonin receptor subtypes, demonstrating its high selectivity.

Table 3: Receptor Binding Affinity (Ki) of this compound

| Receptor | Ki (nM) | Reference |

| 5-HT6 | 0.091 | |

| 5-HT2B | 170 |

Functional Antagonism

Functional assays confirm this compound's role as a potent antagonist at the 5-HT6 receptor. It effectively blocks the serotonin-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the 5-HT6 receptor signaling cascade.

Table 4: Functional Antagonist Potency (IC50) of this compound

| Assay | IC50 (nM) | Reference |

| 5-HT6 Receptor Functional Antagonism (cAMP) | 0.1 | |

| 5-HT2B Receptor Functional Antagonism | ~100 |

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Preclinical studies in rodents have demonstrated that this compound possesses a favorable ADME profile, characterized by good oral bioavailability and significant brain penetration.

Table 5: In Vitro ADME Properties of this compound

| Parameter | Value | Reference |

| Human Plasma Protein Binding | 96.6% | |

| Caco-2 Permeability (Papp, A→B) | 45 x 10⁻⁶ cm/s | |

| Caco-2 Permeability (Papp, B→A) | 51 x 10⁻⁶ cm/s | |

| CYP450 Inhibition (IC50) | >10 µM for CYP1A2, 2C9, 2C19, 2D6, 3A4 | |

| Metabolism in Human Liver Microsomes | Metabolized by CYPs |

Table 6: In Vivo Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Brain/Plasma Ratio | Reference |

| Mouse | IV | 2 | - | - | - | - | 9.0-13.2% | |

| Rat | PO | 10 | ~150 | ~1 | ~600 | ~30 | ~11% |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Displacement Assay for 5-HT6 Receptor Binding

-

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD.

-

Non-specific binding control: Serotonin.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM ascorbic acid, 0.001% BSA.

-

This compound stock solution in DMSO.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare cell membranes from HEK293-5-HT6R cells.

-

In a 96-well plate, add cell membranes, a fixed concentration of [³H]-LSD (e.g., 1.5 nM), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of serotonin (e.g., 10 µM).

-

Incubate the plate at 37°C for 120 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Production)

-

Objective: To determine the functional potency (IC50) of this compound in blocking serotonin-induced cAMP production.

-

Materials:

-

HEK293 cells expressing the human 5-HT6 receptor.

-

Serotonin (agonist).

-

This compound stock solution in DMSO.

-

cAMP assay kit (e.g., LANCE™ cAMP Assay kit).

-

Cell culture medium.

-

-

Protocol:

-

Plate HEK293-5-HT6R cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of serotonin (e.g., 10 nM) for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the percentage of inhibition of the serotonin-induced cAMP response against the concentration of this compound.

-

Determine the IC50 value from the dose-response curve using non-linear regression.

-

Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of this compound.

-

Materials:

-

Caco-2 cells.

-

Transwell® inserts (e.g., 24-well).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

This compound stock solution.

-

LC-MS/MS system for analysis.

-

-

Protocol:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical-to-basolateral (A→B) permeability, add this compound to the apical chamber and transport buffer to the basolateral chamber.

-

For basolateral-to-apical (B→A) permeability, add this compound to the basolateral chamber and transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At specific time points (e.g., 120 minutes), collect samples from the receiver chamber.

-

Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

-

Materials:

-

Male Wistar rats.

-

This compound formulation for oral gavage.

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

-

-

Protocol:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

-

Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, brain/plasma ratio) using appropriate software.

-

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effect by antagonizing the 5-HT6 receptor, thereby modulating downstream signaling cascades. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This canonical pathway is a key mechanism through which the 5-HT6 receptor influences neuronal function.

Beyond the canonical Gs/cAMP pathway, the 5-HT6 receptor is also known to engage in non-canonical signaling, including interactions with Fyn (a Src family tyrosine kinase), leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. Furthermore, the 5-HT6 receptor has been shown to influence the mTOR and Cdk5 signaling pathways, which are critical for neuronal plasticity, learning, and memory. By blocking the 5-HT6 receptor, this compound is believed to modulate these signaling networks, thereby exerting its pro-cognitive effects.

Drug Discovery and Development Workflow

The preclinical development of a novel CNS drug candidate like this compound typically follows a structured workflow, from initial hit identification to preclinical candidate selection.

Conclusion

This compound is a highly promising 5-HT6 receptor antagonist with a compelling preclinical profile. Its picomolar potency, exceptional selectivity, and favorable ADME properties, including good oral bioavailability and brain penetration, make it a strong candidate for further clinical development for the treatment of cognitive impairments in various CNS disorders. The detailed technical information provided in this guide serves as a valuable resource for researchers and drug developers in the field.

References

AVN-492: A Technical Review of Preclinical Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data available for AVN-492, a novel and highly selective 5-HT6 receptor antagonist. The information is compiled from publicly available scientific literature, primarily focusing on the comprehensive preclinical evaluation by Ivachtchenko and colleagues (2017).

Core Efficacy and Pharmacokinetic Data

The following tables summarize the key quantitative data regarding the binding affinity, in vitro potency, physicochemical properties, and pharmacokinetic profile of this compound.

Table 1: Receptor Binding Affinity and In Vitro Potency[1][2]

| Target | Parameter | Value |

| 5-HT6 Receptor | Ki | 91 pM |

| 5-HT2B Receptor | Ki | 170 nM |

| 5-HT6 Receptor | IC50 (cAMP inhibition) | 1.2 nM |

| 5-HT2B Receptor | IC50 (Ca2+ mobilization) | > 1 µM |

Ki: Inhibitor constant; IC50: Half-maximal inhibitory concentration.

Table 2: Physicochemical Properties[1]

| Property | Value |

| Molecular Weight | 434.5 g/mol |

| LogP | 3.8 |

| pKa | 7.2 |

| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL |

Table 3: Pharmacokinetic Parameters in Rodents (Intravenous Administration)[1]

| Species | Dose (mg/kg) | C0 (ng/mL) | AUC0-t (min*ng/mL) | Vz (mL/kg) | Cl (mL/min/kg) | T1/2 (min) |

| Mouse | 2 | 151 | 63,698 | 1326 | 31.4 | 29.2 |

| Rat | 2 | 320 | 166,113 | 627 | 12.0 | 36.3 |

C0: Initial plasma concentration; AUC0-t: Area under the curve from time 0 to the last measurement; Vz: Volume of distribution; Cl: Clearance; T1/2: Half-life.

Table 4: Pharmacokinetic Parameters in Rodents (Oral Administration)[1]

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC0-t (min*ng/mL) | F (%) |

| Mouse | 10 | 1020 | 15 | 383,658 | 47.4 |

| Rat | 10 | 1850 | 30 | 256,902 | 55.7 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; F: Bioavailability.

Table 5: Brain Penetration in Rodents

| Species | Route | Dose (mg/kg) | Time (min) | Brain/Plasma Ratio |

| Mouse | IV | 2 | 15 | 0.13 |

| Mouse | IV | 2 | 60 | 0.09 |

| Rat | PO | 1, 3, 10 | 60 | ~0.11 (at all doses) |

IV: Intravenous; PO: Oral.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

-

Method: Radioligand displacement assays were performed using cell membranes expressing the target receptors. For 5-HT6 and 5-HT2B receptors, [³H]LSD was used as the radioligand. Cell membranes were incubated with the radioligand and varying concentrations of this compound. The amount of bound radioactivity was measured using a liquid scintillation counter.

-

Data Analysis: The inhibitor constant (Ki) was calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

-

Objective: To assess the functional antagonist activity of this compound at 5-HT6 and 5-HT2B receptors.

-

5-HT6 Receptor (cAMP Production):

-

Cell Line: HEK293 cells stably transfected with the human 5-HT6 receptor.

-

Method: Cells were pre-incubated with this compound followed by stimulation with a 5-HT agonist. The intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a competitive enzyme immunoassay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

-

5-HT2B Receptor (Calcium Mobilization):

-

Cell Line: CHO-K1 cells expressing the human 5-HT2B receptor.

-

Method: Cells were loaded with a calcium-sensitive fluorescent dye. Following pre-incubation with this compound, cells were stimulated with a 5-HT2B agonist, and the resulting change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.

-

Data Analysis: The IC50 was calculated from the concentration-response curve.

-

Pharmacokinetic Studies in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

-

Animals: Male CD-1 mice and male Wistar rats.

-

Intravenous Administration: this compound was administered via the tail vein. Blood samples were collected at various time points post-administration.

-

Oral Administration: this compound was administered by oral gavage. Blood samples were collected at various time points.

-

Sample Analysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Brain Penetration Studies

-

Objective: To assess the ability of this compound to cross the blood-brain barrier.

-

Animals: Male CD-1 mice and male Wistar rats.

-

Method: Following administration of this compound (IV or PO), animals were euthanized at specific time points. Brain and blood samples were collected. Brain tissue was homogenized.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenates was quantified by LC-MS/MS.

-

Data Analysis: The brain/plasma concentration ratio was calculated.

Behavioral Models

-

Elevated Plus-Maze (Anxiety):

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

Method: Mice were placed in the center of a plus-shaped maze with two open and two closed arms. The time spent in and the number of entries into the open arms were recorded.

-

-

Prepulse Inhibition (PPI) of Startle (Sensorimotor Gating):

-

Objective: To assess the ability of this compound to reverse deficits in sensorimotor gating, a model relevant to schizophrenia.

-

Method: An acoustic startle response was measured in the presence and absence of a preceding weaker auditory stimulus (prepulse). The percentage of inhibition of the startle response by the prepulse was calculated. Deficits were induced by apomorphine.

-

-

Passive Avoidance (Memory):

-

Objective: To evaluate the effects of this compound on learning and memory.

-

Method: Mice were placed in a two-chambered apparatus and received a mild foot shock upon entering the dark chamber. The latency to enter the dark chamber was measured 24 hours later. Memory deficits were induced by scopolamine or MK-801.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of key preclinical experiments.

Caption: this compound acts as an antagonist at the 5-HT6 receptor, blocking serotonin-mediated signaling.

Caption: Workflow for determining the pharmacokinetic profile of this compound in rodents.

Caption: Experimental workflow for the passive avoidance test to assess memory.

Clinical Development Status

The preclinical data for this compound suggested its potential as a therapeutic agent for cognitive and neurodegenerative disorders, leading to its progression into Phase I clinical trials. However, a comprehensive search of publicly available clinical trial registries and scientific literature did not yield specific results for this compound clinical trials. Information regarding the outcomes of these trials or the current development status of this compound is not publicly available. Other compounds from Avineuro Pharmaceuticals, such as AVN-211 and AVN-322, have progressed to later stages of clinical development for neurological and psychiatric indications.

AVN-492: A Technical Overview of a Highly Selective 5-HT6 Receptor Antagonist

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the discovery and development of AVN-492, a potent and highly selective serotonin 6 (5-HT6) receptor antagonist. Developed by Avineuro Pharmaceuticals, Inc., this compound has demonstrated potential in preclinical models for the treatment of cognitive deficits and certain psychiatric disorders. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological profile, preclinical pharmacokinetics, and efficacy in various in vivo models.

Core Compound Profile

This compound is a novel small molecule designed to exhibit high affinity and exceptional selectivity for the 5-HT6 receptor, a G-protein coupled receptor almost exclusively expressed in the central nervous system. The compound's development was driven by the growing body of evidence implicating the 5-HT6 receptor in cognitive processes, making it a promising target for therapeutic intervention in conditions such as Alzheimer's disease and schizophrenia.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor/Transporter/Ion Channel | Ki (nM) |

| 5-HT6 | 0.091 |

| 5-HT2B | 170 |

| 5-HT1A | >10,000 |

| 5-HT1B | >10,000 |

| 5-HT2A | >10,000 |

| 5-HT2C | >10,000 |

| 5-HT3 | >10,000 |

| 5-HT4 | >10,000 |

| 5-HT5a | >10,000 |

| 5-HT7 | >10,000 |

| Adrenergic α1 | >10,000 |

| Adrenergic α2 | >10,000 |

| Adrenergic β | >10,000 |

| Dopamine D1 | >10,000 |

| Dopamine D2 | >10,000 |

| Dopamine D3 | >10,000 |

| Histamine H1 | >10,000 |

| Muscarinic M1 | >10,000 |

| Muscarinic M2 | >10,000 |

| Muscarinic M3 | >10,000 |

| GABAA | >10,000 |

| SERT | >10,000 |

| NET | >10,000 |

| DAT | >10,000 |

Data sourced from Ivachtchenko et al., 2017.

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Line | Ligand | IC50 (nM) |

| cAMP Production | HEK293 (human 5-HT6R) | Serotonin (10 nM) | 0.23 |

Data sourced from Ivachtchenko et al., 2017.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | F (%) | Brain/Plasma Ratio |

| Mouse | IV | 2 | - | - | - | - | 0.13 (at 15 min) |

| Mouse | PO | 10 | 0.5 | 1180 | 2400 | 45 | 0.09 (at 60 min) |

| Rat | IV | 2 | - | - | - | - | - |

| Rat | PO | 10 | 1.0 | 450 | 1800 | 38 | ~0.11 |

Data sourced from Ivachtchenko et al., 2017.

Table 4: Efficacy of this compound in Preclinical Behavioral Models

| Model | Species | Treatment | Dose (mg/kg) | Outcome Measure | Result |

| Elevated Plus-Maze | Mouse | This compound | 1 | Time in Open Arms (%) | Significant Increase |

| Prepulse Inhibition (Apomorphine-induced deficit) | Mouse | This compound | 0.3 | PPI (%) | Reversal of Deficit |

| Passive Avoidance (Scopolamine-induced deficit) | Rat | This compound | 1 | Step-through Latency (s) | Reversal of Deficit |

| Passive Avoidance (MK-801-induced deficit) | Rat | This compound | 0.3 | Step-through Latency (s) | Reversal of Deficit |

Data sourced from Ivachtchenko et al., 2017.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows of the preclinical experiments.

Caption: this compound Signaling Pathway.

Caption: Preclinical Experimental Workflow for this compound.

Methodological & Application

AVN-492 Experimental Protocol: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-492 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 6 (5-HT6R), a promising target for the symptomatic treatment of cognitive deficits in neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Preclinical evaluations have demonstrated its potential to improve memory and learning, alongside a favorable pharmacokinetic and safety profile.[1][3] This document provides detailed application notes and experimental protocols for the preclinical and clinical investigation of this compound, intended to guide researchers in further exploring its therapeutic potential.

Introduction

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, where it modulates the activity of multiple neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive function. Antagonism of the 5-HT6 receptor has been shown to enhance cognitive performance in various preclinical models. This compound has emerged as a compelling drug candidate due to its picomolar affinity for the 5-HT6R and high selectivity over other serotonin receptor subtypes and other central nervous system targets.[1] This high selectivity minimizes the potential for off-target effects, a desirable characteristic for a therapeutic agent. Preclinical studies have demonstrated the efficacy of this compound in animal models of anxiety and cognitive impairment. Furthermore, this compound has advanced to Phase I clinical trials, indicating its potential for human therapeutic use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Weight | 459.5 g/mol | |

| LogP | 3.8 | |

| pKa | 7.2 | |

| Solubility (pH 7.4) | <0.01 mg/mL |

In Vitro Protocols

Radioligand Binding Assay for 5-HT6 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor expressed in a recombinant cell line.

Objective: To quantify the competitive binding of this compound to the 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

[³H]-LSD (radioligand)

-

This compound (test compound)

-

Unlabeled serotonin (for non-specific binding determination)

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

96-well plates

-

Scintillation counter

Protocol:

-

Prepare cell membranes from HEK293-h5-HT6R cells.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-LSD (final concentration ~1 nM), and 25 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).

-

For total binding, add 25 µL of binding buffer instead of the test compound.

-

For non-specific binding, add 25 µL of unlabeled serotonin (final concentration ~10 µM).

-

Add 100 µL of the cell membrane preparation to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This protocol assesses the functional antagonist activity of this compound at the 5-HT6 receptor by measuring its ability to inhibit serotonin-induced cyclic adenosine monophosphate (cAMP) production.

Objective: To determine the potency of this compound in blocking 5-HT6 receptor signaling.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor

-

Serotonin (agonist)

-

This compound (test compound)

-

Stimulation buffer (e.g., HBSS with 500 µM IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

96-well cell culture plates

Protocol:

-

Seed HEK293-h5-HT6R cells in 96-well plates and grow to ~80% confluency.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Add serotonin at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a concentration-response curve for this compound's inhibition of serotonin-induced cAMP production and determine its IC₅₀ value.

In Vivo Protocols

Pharmacokinetic Studies in Rodents

This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in rats and mice.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Animals:

-

Male Wistar rats (200-250 g)

-

Male CD-1 mice (25-30 g)

Protocol:

-

Administer this compound intravenously (IV) or orally (PO) at desired doses.

-

At various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein sampling into heparinized tubes.

-

For brain and cerebrospinal fluid (CSF) analysis, euthanize the animals at the specified time points.

-

Collect CSF from the cisterna magna.

-

Perfuse the animals with saline and collect the brain.

-

Process the blood samples to obtain plasma.

-

Homogenize the brain tissue.

-

Extract this compound from plasma, CSF, and brain homogenates using an appropriate organic solvent (e.g., acetonitrile).

-

Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, brain-to-plasma ratio).

Elevated Plus-Maze Test for Anxiolytic Activity

This protocol is used to assess the anxiolytic-like effects of this compound in rats.

Objective: To evaluate the potential of this compound to reduce anxiety-like behavior.

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Animals:

-

Male Wistar rats (200-250 g)

Protocol:

-

Administer this compound or vehicle orally 60 minutes before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for 5 minutes.

-

Record the session using a video camera.

-

Analyze the video to score the following parameters:

-

Time spent in the open arms

-

Time spent in the closed arms

-